N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide
Description
This compound features a 4-fluorobenzo[d]thiazol-2-yl core linked to a 3-methylpyrazole moiety, which is further connected to a 1-methylpyrazole-5-carboxamide group. The fluorine atom at the 4-position of the benzothiazole ring is a critical structural feature, likely enhancing electronic properties and metabolic stability compared to non-fluorinated analogs.
Properties
IUPAC Name |
N-[2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN6OS/c1-9-8-13(19-15(24)11-6-7-18-22(11)2)23(21-9)16-20-14-10(17)4-3-5-12(14)25-16/h3-8H,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPLSUSFBJFQLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=NN2C)C3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with significant potential in pharmaceutical applications, particularly due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H13FN6OS, with a molecular weight of 356.38 g/mol. It features several functional groups, including a fluorobenzo[d]thiazolyl group and a methylpyrazolyl group, which contribute to its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyrazole derivatives, including this compound. This compound has been evaluated for its effectiveness against various bacterial strains.
Case Studies
- Direct Antibacterial Activity : In a study evaluating the antibacterial activity of pyrazole derivatives, this compound exhibited moderate direct antibacterial activity. The compound was tested against both Gram-positive and Gram-negative bacteria using agar diffusion and broth microdilution methods. Notably, it showed growth inhibition zones up to 18 mm against certain strains, with minimum inhibitory concentration (MIC) values ranging from 16 µg/mL to 32 µg/mL for specific bacteria like Streptococcus pyogenes and Bacillus subtilis .
- Synergistic Effects : The compound was also investigated for its potential as an antibiotic adjuvant. When combined with other antibiotics, it demonstrated enhanced antibacterial effects, suggesting that it may help overcome resistance mechanisms in bacteria .
The mechanism by which this compound exerts its antibacterial effects involves interaction with specific molecular targets within bacterial cells. Research indicates that it may inhibit enzymes critical for bacterial growth and proliferation, thereby exerting its antimicrobial effects .
Cytotoxicity Assessment
In addition to its antibacterial properties, the cytotoxicity of this compound has been assessed in various studies. While some derivatives showed promising antibacterial activity, they also exhibited varying levels of cytotoxicity towards mammalian cells. The balance between efficacy and safety is crucial for the development of therapeutic agents based on this compound .
Data Summary Table
| Activity Type | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| Direct Antibacterial | Streptococcus pyogenes | 18 | 16 |
| Direct Antibacterial | Bacillus subtilis | 18 | 32 |
| Synergistic Activity | Enterococcus faecalis | Moderate | 32 |
| Cytotoxicity | Various Mammalian Cells | Varies | Varies |
Scientific Research Applications
Medicinal Chemistry and Drug Development
The pyrazole moiety, which is central to the structure of N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide, has been extensively studied for its pharmacological properties. Compounds containing pyrazole derivatives have shown promise as:
- Anti-inflammatory agents : Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation. For instance, compounds like celecoxib are widely used non-steroidal anti-inflammatory drugs (NSAIDs) that feature a similar pyrazole structure .
- Anticancer agents : The compound has demonstrated cytotoxic effects against various cancer cell lines. Research indicates that pyrazole derivatives can inhibit specific kinases involved in cancer progression, leading to potential therapeutic applications in oncology .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. Its efficacy against bacterial and fungal strains has been documented:
The compound's mechanism of action appears to involve disruption of microbial cell wall synthesis and interference with metabolic pathways essential for microbial survival.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives, including the target compound:
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of various pyrazole compounds against breast cancer cell lines (MCF7). The results indicated that certain derivatives exhibited IC50 values as low as 0.01 µM, demonstrating significant cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of pyrazole carboxamide derivatives were tested for their antimicrobial properties. The findings revealed that this compound showed substantial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Comparison with Similar Compounds
Structural Analogues in Pyrazole Carboxamide Derivatives
Several pyrazole carboxamide derivatives synthesized in (compounds 3a–3p) share a similar scaffold but differ in substituents. Key comparisons include:
Table 1: Substituent Effects on Physicochemical Properties
*Calculated molecular weight based on formula.
- Impact of Fluorine : Compound 3d (4-fluorophenyl) exhibits a higher melting point (181–183 °C) compared to 3a (133–135 °C), suggesting fluorine enhances crystallinity through intermolecular interactions (e.g., dipole-dipole, π-stacking) . The target compound’s 4-fluorobenzothiazole group may similarly improve thermal stability.
- Aromatic vs.
Comparison with Sulfonamide and Oxazole Derivatives
and describe pyrazole derivatives with sulfonamide (e.g., compound 10) or oxazole (e.g., N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-3-methyl-1,2-oxazole-5-carboxamide) functionalities:
- Sulfonamide vs. Carboxamide : Compound 10 in incorporates a 4-fluorobenzenesulfonamide group, which may confer different solubility and bioavailability profiles compared to the carboxamide linker in the target compound. Sulfonamides generally exhibit higher acidity (pKa ~1–2) than carboxamides (pKa ~15–17), affecting ionization under physiological conditions .
- Oxazole vs. Thiazole: The oxazole derivative in replaces the benzothiazole with a 1,2-oxazole ring.
Benzothiazole-Based Analogues
highlights N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide, which shares the benzothiazole core but substitutes the 4-fluoro group with a 5-methylthiophene:
- Electron-Withdrawing vs. In contrast, the methylthiophene group in is electron-donating, which may reduce binding affinity in enzymes requiring electron-deficient aromatic systems .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound with high purity and yield?
- Methodological Answer : Synthesis involves multi-step reactions under controlled conditions (e.g., temperature, solvent choice, inert atmosphere). For example, intermediates may require coupling of fluorobenzo[d]thiazole with substituted pyrazole rings via nucleophilic substitution or condensation reactions. Purification methods like column chromatography or recrystallization are critical. Reaction progress should be monitored via TLC, and structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H, ¹³C, 19F) to confirm substituent positions and purity.
- Mass spectrometry (ESI/HRMS) for molecular weight validation.
- HPLC with UV detection to assess purity (>95% threshold).
- IR spectroscopy to identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer : Standard assays include:
- MTT assay for cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7).
- Antimicrobial testing via minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria.
- Enzyme inhibition studies (e.g., COX-2 for anti-inflammatory potential) using fluorometric or colorimetric kits.
- Dose-response curves (IC₅₀/EC₅₀) should be generated for quantitative analysis .
Advanced Research Questions
Q. How can researchers elucidate the mechanism of action for this compound in complex biological systems?
- Methodological Answer :
- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases, receptors).
- Use siRNA knockdown or CRISPR-Cas9 to validate target pathways in vitro.
- Conduct transcriptomic/proteomic profiling (RNA-seq, LC-MS/MS) to identify differentially expressed genes/proteins post-treatment.
- In vivo models (e.g., xenograft mice) can confirm therapeutic efficacy and mechanism .
Q. What strategies are effective for resolving contradictory data in biological activity studies?
- Methodological Answer :
- Replicate assays under standardized conditions (e.g., cell passage number, serum batch).
- Validate purity via HPLC-MS to rule out impurity-driven artifacts.
- Use isothermal titration calorimetry (ITC) to confirm direct target binding.
- Cross-validate results with structural analogs to identify SAR trends .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Synthesize analogs with modifications to the fluorobenzo[d]thiazole, pyrazole, or carboxamide moieties.
- Compare bioactivity data (e.g., IC₅₀, MIC) across analogs to identify critical substituents.
- Use QSAR modeling (e.g., CoMFA, CoMSIA) to predict activity based on electronic/steric parameters .
Q. What methodologies are suitable for assessing metabolic stability and pharmacokinetics?
- Methodological Answer :
- In vitro metabolic assays : Liver microsomes (human/rodent) to measure half-life (t₁/₂) and identify metabolites via LC-MS.
- Plasma protein binding : Equilibrium dialysis or ultrafiltration.
- Pharmacokinetic studies : Administer compound to rodents and measure plasma concentration-time profiles (Cmax, AUC, clearance) .
Q. How can researchers address formulation challenges due to poor aqueous solubility?
- Methodological Answer :
- Use co-solvents (e.g., PEG 400, DMSO) or cyclodextrin complexes for in vitro studies.
- Develop nanoparticle formulations (e.g., PLGA, liposomes) to enhance bioavailability.
- Perform solubility parameter analysis (Hansen parameters) to optimize excipient selection .
Q. What advanced toxicity profiling approaches are recommended for preclinical development?
- Methodological Answer :
- Ames test for mutagenicity.
- hERG assay to assess cardiac toxicity risks.
- In vivo acute/chronic toxicity studies in rodents (e.g., ALT/AST levels, histopathology).
- Genotoxicity assays (comet assay, micronucleus test) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
